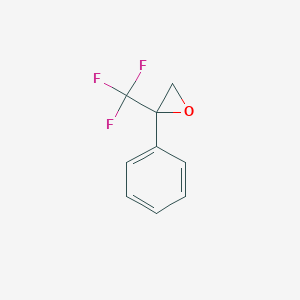

2-Phenyl-2-(trifluoromethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

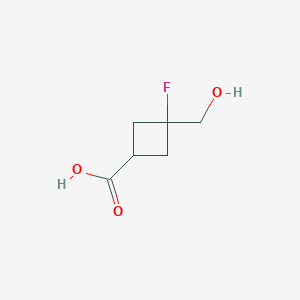

“2-Phenyl-2-(trifluoromethyl)oxirane” is a chemical compound with the CAS Number: 75590-22-6 . It has a molecular weight of 188.15 and its IUPAC name is 2-phenyl-2-(trifluoromethyl)oxirane . It is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of (trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .

Molecular Structure Analysis

The InChI code for “2-Phenyl-2-(trifluoromethyl)oxirane” is 1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

The ring-opening reaction of oxirane by carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Physical And Chemical Properties Analysis

“2-Phenyl-2-(trifluoromethyl)oxirane” is a liquid and is stored at temperatures around 4°C .

Applications De Recherche Scientifique

Synthesis and Biological Activity

2-Phenyl-2-(trifluoromethyl)oxirane derivatives have been investigated for their potential biological activities. For example, a study conducted by Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing that most compounds exhibited significant blood glucose-lowering activities in fasted rats. The study highlighted the influence of substituents like Cl or CF3 on the phenyl ring in determining effectiveness (Eistetter & Wolf, 1982).

Chiral Resolution Reagents

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative of 2-Phenyl-2-(trifluoromethyl)oxirane, has been used as a chiral resolution reagent for α-chiral amines. Rodríguez-Escrich et al. (2005) reported that this compound reacts with various α-chiral primary and secondary amines, offering a versatile method for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure (R)- and (S)-(trifluoromethyl)oxirane has been explored. Bussche-Hünnefeld, Cescato, and Seebach (1992) discussed the reduction of ethyl trifluoropyruvate to rac-trifluorolactic acid, followed by resolution and conversion into the oxirane, demonstrating a method to obtain these compounds with high enantiomeric purity (Bussche-Hünnefeld et al., 1992).

Polymerization Studies

The potential of 2-Phenyl-2-(trifluoromethyl)oxirane in polymerization has been explored in several studies. For instance, Soeda et al. (2002) investigated the enzymatic ring-opening polymerization of oxiranes like glycidyl phenyl ether with dicarboxylic anhydrides to produce polyesters containing some ether linkages (Soeda et al., 2002).

Structure and Spectroscopy

The molecular structure of phenyloxirane, a closely related compound, has been studied using ab initio vibrational spectroscopy. Ashvar, Devlin, and Stephens (1999) analyzed the vibrational spectra and determined the structure of phenyloxirane in solution (Ashvar et al., 1999).

Mécanisme D'action

Safety and Hazards

The compound is associated with several hazard statements including H302, H311, H315, H318, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P361, P362, P363, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-2-(trifluoromethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJQTSDFRCDMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-(trifluoromethyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)